

# Spectroscopic Profile of 2-Ethyl-4-iodophenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethyl-4-iodophenol

Cat. No.: B8620334

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Ethyl-4-iodophenol**. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are standard techniques for the structural elucidation of organic molecules.

## Predicted Spectroscopic Data

While direct experimental data for **2-Ethyl-4-iodophenol** is not readily available in public spectral databases, we can predict the key spectroscopic features based on the known data of similar compounds such as 2-ethylphenol, 4-iodophenol, and other substituted phenols.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum of **2-Ethyl-4-iodophenol** is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the phenolic hydroxyl proton. The chemical shifts ( $\delta$ ) are predicted to be in the following regions, typically recorded in deuterated chloroform (CDCl<sub>3</sub>):

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
-OH	4.5 - 5.5	Singlet (broad)	-
Ar-H (H-6)	~6.7	Doublet	~8.5
Ar-H (H-5)	~7.4	Doublet of doublets	~8.5, ~2.0
Ar-H (H-3)	~7.5	Doublet	~2.0
-CH <sub>2</sub> -	~2.6	Quartet	~7.5
-CH <sub>3</sub>	~1.2	Triplet	~7.5

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the different carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (-OH)	150 - 155
C-2 (-CH <sub>2</sub> CH <sub>3</sub> )	130 - 135
C-3	138 - 142
C-4 (-I)	80 - 85
C-5	130 - 135
C-6	115 - 120
-CH <sub>2</sub> -	22 - 26
-CH <sub>3</sub>	13 - 16

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethyl-4-iodophenol** is expected to exhibit the following characteristic absorption bands:

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (phenolic)	3200 - 3600	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 2970	Medium
C=C stretch (aromatic)	1550 - 1600	Medium to strong
C-O stretch (phenolic)	1200 - 1260	Strong
C-I stretch	500 - 600	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Ion	Predicted m/z	Significance
[M] <sup>+</sup>	248	Molecular ion
[M-CH <sub>3</sub> ] <sup>+</sup>	233	Loss of a methyl group
[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	219	Loss of an ethyl group
[M-I] <sup>+</sup>	121	Loss of an iodine atom

## Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like **2-Ethyl-4-iodophenol**. Instrument parameters may need to be optimized for specific samples.

### NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Use a standard 400 MHz or 500 MHz NMR spectrometer.
- Acquire a one-pulse proton spectrum.
- Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Use the same sample and spectrometer.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Typical parameters: spectral width of 200-240 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Collect a background spectrum of the empty ATR crystal.
  - Collect the sample spectrum.
  - Typically, data is collected over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

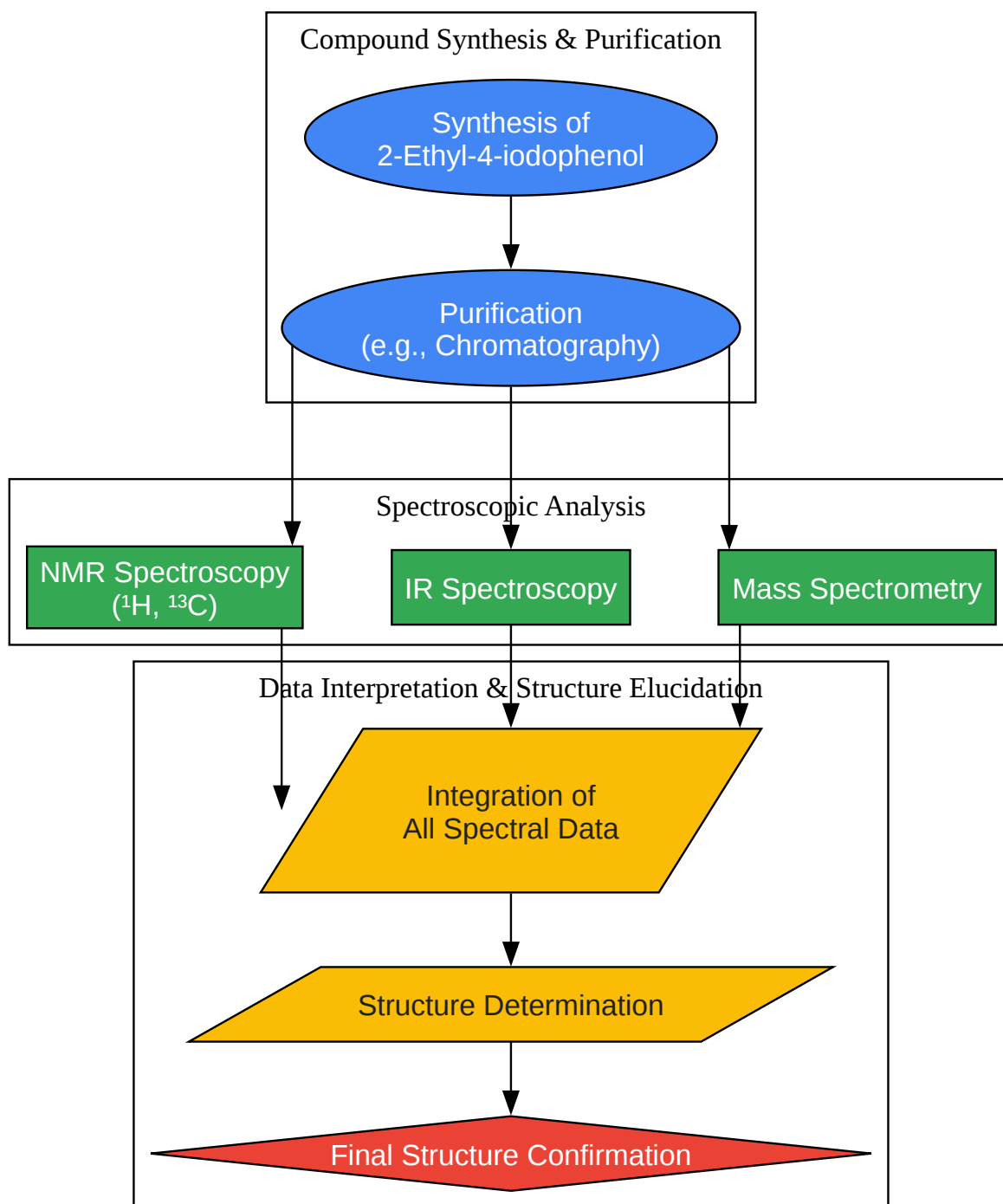
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
- Use a standard electron ionization energy of 70 eV.
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

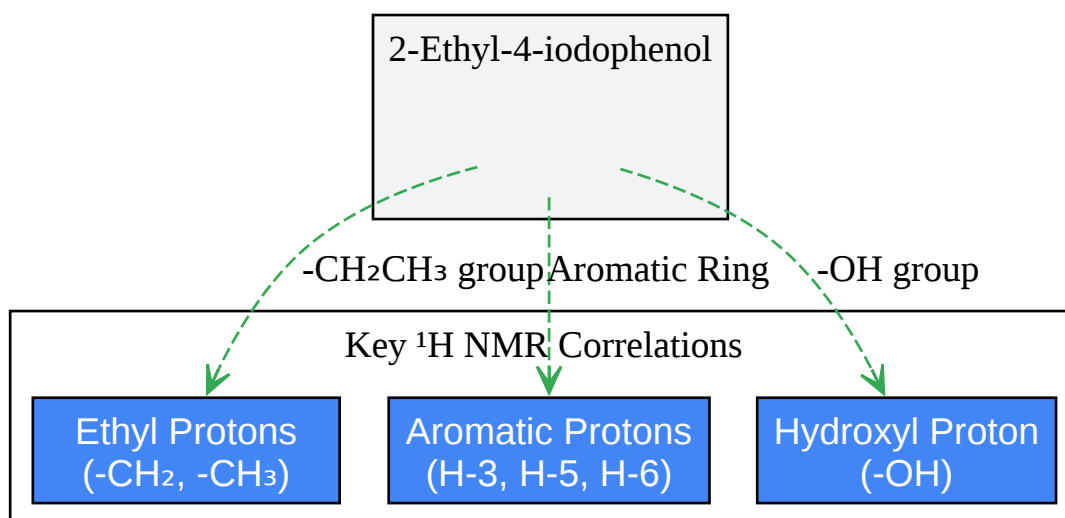
## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure with key NMR correlations for **2-Ethyl-4-iodophenol**.



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Diagram 1: General workflow for the spectroscopic analysis of a chemical compound.



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Diagram 2: Molecular structure and key proton NMR correlations for **2-Ethyl-4-iodophenol**.

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